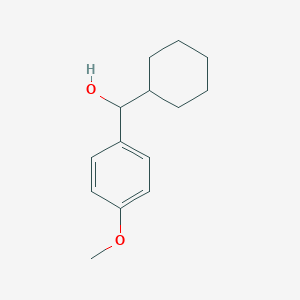

Cyclohexyl-(4-methoxyphenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h7-11,14-15H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCWQSNBMGVYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclohexyl 4 Methoxyphenyl Methanol and Structural Analogues

Grignard and Organometallic Reagent-Based Syntheses

The formation of the carbon-carbon bond required to produce cyclohexyl-(4-methoxyphenyl)methanol is effectively accomplished by the nucleophilic addition of a cyclohexyl group to the carbonyl carbon of 4-methoxybenzaldehyde (B44291). Grignard and organolithium reagents are the most common sources for this transformation.

Reaction of 4-Methoxybenzaldehyde with Cyclohexylmagnesium Halides

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. In this context, cyclohexylmagnesium halide (bromide or chloride) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde (also known as p-anisaldehyde). The reaction proceeds via a nucleophilic addition mechanism, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound. mnstate.edu

The general scheme for this reaction is as follows:

Formation of the Grignard Reagent: Cyclohexyl halide (e.g., cyclohexyl bromide) reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form cyclohexylmagnesium bromide.

Nucleophilic Addition: The prepared Grignard reagent is then added to a solution of 4-methoxybenzaldehyde. The cyclohexyl anion attacks the carbonyl carbon.

Hydrolysis: The resulting magnesium alkoxide salt is hydrolyzed, typically with a dilute acid like aqueous ammonium (B1175870) chloride or sulfuric acid, to produce the secondary alcohol. orgsyn.org

An analogous reaction involving the addition of a bis-Grignard reagent derived from 1,4-dibromobutane (B41627) to anisaldehyde has been reported to yield the corresponding diol in 73% yield, demonstrating the viability of this approach.

Application of Cyclohexyl Lithium and Other Organometallic Reagents

Organolithium reagents, such as cyclohexyllithium, serve as a powerful alternative to Grignard reagents for the synthesis of alcohols. chemicalbook.com These reagents are generally more reactive than their magnesium-based counterparts, which can be advantageous but also requires more stringent reaction conditions, such as very low temperatures, to control reactivity and prevent side reactions. d-nb.info

The synthetic pathway is similar to the Grignard reaction:

Cyclohexyllithium adds to the carbonyl group of 4-methoxybenzaldehyde to form a lithium alkoxide intermediate.

An aqueous acidic workup then protonates the alkoxide to afford the desired alcohol. chemicalbook.com

The synthesis of a closely related compound, (R)-Cyclohexyl(3-methoxyphenyl)methanol (a positional isomer), has been achieved with a reported yield of 94% using an organozinc reagent in a highly enantioselective process, highlighting the utility of other organometallic systems in accessing these types of molecules. researchgate.net

Optimization of Reaction Conditions and Solvent Systems for Improved Yield and Selectivity

The efficiency and selectivity of Grignard reactions are highly dependent on various parameters, including the solvent, temperature, and the method of magnesium activation. researchgate.net The choice of solvent is critical as it must solvate the Grignard reagent to maintain its reactivity. Ethereal solvents like diethyl ether, tetrahydrofuran (THF), and more recently, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are commonly used. researchgate.netresearchgate.net

Studies on analogous aryl Grignard reactions have shown that solvent choice significantly impacts yield. For instance, the reaction of 3-bromoanisole (B1666278) with a subsequent electrophile showed varying success in different ethers.

| Solvent | Initiator | Temperature (°C) | Result |

|---|---|---|---|

| Diethyl Ether (Et₂O) | Iodine | 45 | Reaction proceeded well |

| Tetrahydrofuran (THF) | Iodine | 45 | Reaction proceeded well |

| 2-Methyltetrahydrofuran (2-MeTHF) | Iodine | 45 | Reaction proceeded well |

| Cyclopentyl Methyl Ether (CPME) | Iodine | 60 | No reaction observed |

Furthermore, the use of continuous flow reactors has been shown to improve the selectivity of Grignard reagent formation by minimizing the formation of Wurtz coupling byproducts, which can be a significant issue in traditional batch processes. researchgate.net

Reduction Strategies for Precursor Ketones

An alternative synthetic route to this compound involves the reduction of the corresponding ketone, cyclohexyl-(4-methoxyphenyl)-methanone. This two-step approach first involves the synthesis of the ketone (e.g., via a Friedel-Crafts acylation of anisole (B1667542) with cyclohexanecarbonyl chloride) followed by its reduction.

Catalytic Hydrogenation Methods for Cyclohexyl-(4-methoxyphenyl)-methanone

Catalytic hydrogenation is a widely used industrial method for the reduction of ketones. This process typically involves reacting the ketone with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. chemrxiv.org Common catalysts include palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) supported on materials like carbon (C), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂). researchgate.netresearchgate.net

The selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions. For example, in the hydrogenation of hydroxyacetophenones, using ruthenium on alumina in THF can selectively reduce the aromatic ring while leaving the ketone group intact. researchgate.net Conversely, catalysts can be chosen to selectively reduce the ketone in the presence of other functional groups. Studies on the hydrogenation of p-cresol, a model compound, to 4-methyl-cyclohexanone demonstrated high conversion (85%) and selectivity (>93%) using a Pd/γ-Al₂O₃ catalyst. chem-station.com A study on the hydrogenation of 4-phenyl-2-butanone over a Pt/TiO₂ catalyst at 70°C and 5 bar of H₂ also showed effective reduction to the corresponding alcohol.

| Substrate | Catalyst | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| p-Cresol | Pd/γ-Al₂O₃ | Continuous flow, ambient pressure | 85% conversion, >93% selectivity to ketone | chem-station.com |

| 4-Phenyl-2-butanone | 4% Pt/TiO₂ | 70°C, 5 bar H₂ | Effective reduction to alcohol | |

| 4-Methoxyphenol | Rh/Silica | 50°C, 3 barg H₂ | Selective hydrogenation to cyclohexanol (B46403) | researchgate.net |

| Aromatic Ketones | Rh@SILP | 100°C, 50 bar H₂ | Complete conversion to cyclohexyl alcohol |

Chemo- and Stereoselective Metal Hydride Reductions

Metal hydride reagents are a staple in laboratory-scale synthesis for the reduction of ketones to secondary alcohols. The most common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily reduces aldehydes and ketones. researchgate.net It is often used in protic solvents like methanol (B129727) or ethanol. Its chemoselectivity allows for the reduction of a ketone in the presence of less reactive functional groups like esters or amides.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful and less selective reducing agent. It will reduce ketones as well as a wide variety of other functional groups, including esters, carboxylic acids, and amides. Due to its high reactivity, it must be used in anhydrous, aprotic solvents like diethyl ether or THF.

For cyclic ketones like cyclohexyl-(4-methoxyphenyl)-methanone, the stereochemical outcome of the reduction is a key consideration. The hydride can attack the carbonyl carbon from either the axial or equatorial face, leading to a mixture of diastereomeric alcohols. The stereoselectivity is influenced by steric hindrance. For many cyclic ketones, nucleophilic attack by a hydride reagent preferentially occurs from the less hindered face, often leading to the thermodynamically more stable equatorial alcohol as the major product. For instance, the reduction of 4-tert-butylcyclohexanone (B146137) with various hydride reagents typically yields the trans (equatorial) alcohol as the major product.

Biocatalytic Asymmetric Reduction Approaches Utilizing Whole-Cell Systems

The asymmetric reduction of the prochiral ketone, cyclohexyl-(4-methoxyphenyl)methanone, to the chiral alcohol this compound is a critical transformation, for which biocatalysis offers a highly selective and environmentally favorable alternative to traditional chemical methods. sphinxsai.com The use of whole-cell biocatalysts is particularly advantageous as it circumvents the need for costly enzyme purification and provides endogenous systems for cofactor regeneration, which is essential for the reduction process. sphinxsai.commdpi.com

Microbial whole-cell catalyzed reactions are often preferred for practical applications due to their operational simplicity and the stable environment they provide for the reductase enzymes. mdpi.com Various microorganisms have been screened for their ability to reduce bulky-bulky ketones, which are challenging substrates due to the subtle size differences between the two substituent groups on the carbonyl carbon. researchgate.net For instance, in a study on the analogous compound cyclohexyl(phenyl)methanone, ten different bacterial strains were evaluated, with Lactobacillus paracasei BD101 identified as the most effective biocatalyst. nih.gov This strain achieved a high yield and excellent enantioselectivity in the synthesis of the corresponding (S)-alcohol. researchgate.netnih.gov On a preparative scale, the bioreduction of cyclohexyl(phenyl)methanone using L. paracasei BD101 resulted in (S)-cyclohexyl(phenyl)methanol with a 92% yield and greater than 99% enantiomeric excess (ee). nih.gov

Other microorganisms, such as those from the genus Rhodotorula, have also shown effectiveness in the asymmetric reduction of related ketones. A strain of Rhodotorula sp. (AS2.2241) was successfully used as a whole-cell biocatalyst for the asymmetric reduction of 4'-methoxyacetophenone, producing the enantiopure (S)-1-(4-methoxyphenyl)ethanol with 99% ee. mdpi.com The immobilization of these whole cells can further enhance their stability and resistance to solvents, improving their utility in biocatalysis. mdpi.com The choice of co-substrate is also critical for coenzyme regeneration; glycerol (B35011) has been identified as an effective co-substrate for whole-cell-catalyzed reductions, enhancing conversion rates. mdpi.comnjtech.edu.cn

The following table summarizes the findings from studies on the biocatalytic reduction of cyclohexyl-(4-methoxyphenyl)methanone and structurally similar ketones using various whole-cell systems.

Table 1: Performance of Whole-Cell Biocatalysts in Asymmetric Ketone Reduction

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| Lactobacillus paracasei BD101 | Cyclohexyl(phenyl)methanone | (S)-Cyclohexyl(phenyl)methanol | 92 | >99 |

| Rhodotorula sp. AS2.2241 | 4'-Methoxyacetophenone | (S)-1-(4-Methoxyphenyl)ethanol | - | 99 |

Alternative Synthetic Routes and Cascade Reactions

Beyond direct reduction, other synthetic strategies focus on the efficient construction of the carbon skeleton precursor, cyclohexyl-(4-methoxyphenyl)methanone.

The Friedel-Crafts acylation is a fundamental and widely used method for forming carbon-carbon bonds by introducing an acyl group to an aromatic ring. tamu.eduscirp.org This reaction is the primary route to synthesizing the precursor ketone, cyclohexyl-(4-methoxyphenyl)methanone. The process involves the reaction of an activated aromatic compound, in this case anisole, with an acylating agent, cyclohexanecarbonyl chloride, in the presence of a catalyst. tamu.eduresearchgate.net

Traditionally, this reaction is promoted by stoichiometric amounts of strong Lewis acid catalysts such as aluminum chloride (AlCl₃), which effectively facilitates the electrophilic aromatic substitution. tamu.eduresearchgate.net While effective, these conventional methods suffer from significant drawbacks, including the generation of large quantities of corrosive and hazardous waste during work-up and difficulties in catalyst recovery. scirp.orgresearchgate.net

To address these environmental and practical issues, significant research has focused on developing heterogeneous solid acid catalysts. Zeolites, such as H-BEA and Mordenite (B1173385), have emerged as highly effective and reusable catalysts for the Friedel-Crafts acylation of anisole. scirp.orgnih.gov These materials possess strong acid sites and shape-selective properties within their microporous structures, which can enhance selectivity for the desired para-substituted product, 4-methoxyacetophenone, while minimizing the formation of other isomers. scirp.orgnih.gov For example, the acylation of anisole using mordenite zeolite with a SiO₂/Al₂O₃ ratio of 110 can achieve quantitative conversion and selectivity within two hours. scirp.org Similarly, zeolite H-BEA synthesized from coal fly ash has demonstrated high conversion of benzoyl chloride with anisole (up to 83%) and excellent selectivity (93-96%) towards the 4-methoxy substituted product. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, represent a highly efficient approach to building molecular complexity. clockss.org These reactions are advantageous due to their high atom economy, step economy, and potential for generating diverse molecular scaffolds. researchgate.net

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to design such a route. For example, a Prins-type cyclization reaction, a known MCR, could be envisioned. clockss.orgnorthwestern.edu Such a strategy might involve the reaction of a homoallylic alcohol, a ketone or aldehyde, and a protic or Lewis acid to construct a core heterocyclic structure in one pot. clockss.org A hypothetical approach could involve the coupling of 4-methoxybenzaldehyde, a suitable cyclohexyl-containing component, and another reactant to assemble the target framework. The development of novel MCRs continues to be an active area of research, offering potential for streamlined and innovative syntheses of complex molecules like this compound. beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, recyclable catalysts, and energy-efficient conditions.

A major focus of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. dergipark.org.tr Biocatalytic reductions, as described in section 2.2.3, are inherently green as they are typically performed in aqueous media under mild temperature and pH conditions. sphinxsai.commdpi.com

The development of catalysts that can be easily separated from the reaction mixture and reused multiple times is a cornerstone of green chemistry, improving both the economic and environmental profile of a synthesis. scirp.org

For the Friedel-Crafts acylation step, solid acid catalysts like zeolites are prime examples of recyclable systems. researchgate.netnih.gov Mordenite zeolite has been shown to be recyclable for at least 30 cycles in the acylation of anisole without a significant loss of activity or selectivity. scirp.org Similarly, an Hβ zeolite-supported tungstophosphoric acid catalyst (HPW/Hβ) used for the acylation of anisole with hexanoic acid could be recycled four times while maintaining a product yield of approximately 70%. researchgate.net

For the reduction of the ketone precursor, various recyclable catalytic systems have been developed. A bifunctional hafnium-based polymeric nanocatalyst demonstrated good performance and reusability in the catalytic transfer hydrogenation and dehydration of 4'-methoxypropiophenone. nih.gov Another approach involves supporting metal catalysts on materials that facilitate easy recovery. For example, metal oxides supported on biochar have been developed as effective and recyclable catalysts for the reduction of 4-nitrophenol (B140041) in water, a reaction analogous to the reduction of a ketone. researchgate.net These systems combine catalytic activity with ease of separation, offering a feasible green solution for industrial applications.

Table 2: Examples of Recyclable Catalysts in Relevant Synthetic Transformations

| Catalyst | Reaction Type | Substrates | Reusability |

|---|---|---|---|

| Mordenite Zeolite | Friedel-Crafts Acylation | Anisole, Acetic Anhydride (B1165640) | Recyclable for at least 30 times with quantitative conversion. scirp.org |

| Hβ Zeolite-supported Tungstophosphoric Acid (HPW/Hβ) | Friedel-Crafts Acylation | Anisole, Hexanoic Acid | Recyclable for 4 times with ~70% yield maintained. researchgate.net |

| Hf-based Polymeric Nanocatalyst (PhP-Hf) | Transfer Hydrogenation & Dehydration | 4'-Methoxypropiophenone, 2-Pentanol | Maintained high conversion (>98%) after 5 cycles. nih.gov |

Stereochemical Aspects and Asymmetric Synthesis of Chiral Cyclohexyl 4 Methoxyphenyl Methanol Derivatives

Enantioselective Catalytic Methods for Asymmetric Induction

Enantioselective catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is typically achieved through the asymmetric reduction of the prochiral precursor, cyclohexyl-(4-methoxyphenyl)ketone.

Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral alcohols. nih.gov This technique involves the use of a chiral catalyst, typically composed of a transition metal such as Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), complexed with a meticulously designed chiral ligand. nih.govdntb.gov.ua The ligand creates a chiral environment around the metal center, which directs the hydrogenation of the prochiral ketone, cyclohexyl-(4-methoxyphenyl)ketone, to preferentially form one enantiomer of the desired alcohol over the other.

The development of bifunctional catalysts, which feature both a metal center for catalytic activity and a ligand with an additional functional group (e.g., an NH moiety) for substrate interaction, has been a significant advancement. scispace.com For instance, chiral Ru catalysts complexed with N-tosylated diamine ligands have demonstrated high efficiency in the asymmetric transfer hydrogenation of various ketones. scispace.com The reaction of a 1,2-diketone, 1-(4'-methoxyphenyl)-1,2-propanedione, using such a chiral Ru catalyst can yield the corresponding chiral diol with up to 98% enantiomeric excess (ee). scispace.com This highlights the potential for similar systems to be applied to the asymmetric reduction of cyclohexyl-(4-methoxyphenyl)ketone. The choice of ligand is critical, with ferrocenyl-based P,N,N-ligands and amine-tosylamine ligands showing promise in achieving high enantioselectivity for a range of ketone substrates. nih.govresearchgate.net

Table 1: Examples of Chiral Ligands in Asymmetric Hydrogenation of Ketones

| Catalyst System | Ligand Type | Target Ketone Type | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Chiral Ru Catalyst | N-tosylated diamine | 1-(4'-methoxyphenyl)-1,2-propanedione | 98% |

| Ir/Ferrocenyl P,N,N-ligands | P,N,N-ligand | β-Keto Esters | up to 95% |

| Pd/Zn(OTf)₂ | Not specified | Levulinic Acid | Excellent |

| Ir/P,N,N-ligands | P,N,N-ligand | β-Ketophosphonates | up to 97% |

This table presents data on catalyst systems used for substrates analogous or related to the precursor of Cyclohexyl-(4-methoxyphenyl)methanol, demonstrating the potential of these methods.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. nih.gov For the synthesis of enantiopure alcohols like this compound, this approach often involves the enantioselective addition of an organometallic reagent to an aldehyde, mediated by a chiral organic molecule.

One prominent strategy involves the addition of a diethylzinc (B1219324) or other organozinc reagent to an aldehyde. While not strictly organocatalytic (as it involves a metal reagent), the enantioselectivity is induced by a chiral organic ligand or catalyst. Another approach is the direct, enantioselective addition of nucleophiles to aldehydes catalyzed by chiral amines or phosphoric acids. For example, the Povarov reaction, a type of aza-Diels-Alder reaction, can be catalyzed by chiral phosphoric acids to construct complex chiral molecules with high enantioselectivity. nih.govresearchgate.net While direct application to this compound is not extensively documented, these methods represent a frontier in chiral alcohol synthesis. organic-chemistry.org

Diastereoselective Synthesis Approaches and Substrate Control

Diastereoselective synthesis becomes relevant when a molecule contains two or more stereocenters. While this compound itself has only one chiral center, derivatives with additional substituents on the cyclohexyl or phenyl ring can exist as diastereomers. In these cases, synthesis strategies are designed to control the relative configuration of all stereocenters.

Substrate control is a key principle where the existing chirality in a substrate molecule influences the stereochemical outcome of a reaction. For instance, the reduction of a substituted cyclohexanone (B45756) precursor that already contains a chiral center will often proceed with a facial bias, leading to one diastereomer of the resulting alcohol preferentially. The Birch reduction-alkylation of bicyclic β-alkoxy-α,β-unsaturated ketones is a powerful method where the stereoselectivity is dictated by the structure of the starting material. nih.gov Similarly, cascade Michael-aldol reactions to form highly substituted cyclohexanones can proceed with complete diastereoselectivity, governed by the reaction conditions and the structure of the reactants. beilstein-journals.orgnih.gov These principles are directly applicable to the synthesis of complex derivatives of this compound.

Enzymatic and Whole-Cell Biotransformations for Stereoselective Production

Biocatalysis leverages the high stereoselectivity of enzymes or whole microorganisms to produce enantiopure compounds. nih.gov This "green chemistry" approach often occurs under mild conditions in aqueous media. nih.gov For the production of chiral this compound, two main biocatalytic strategies are employed: the kinetic resolution of a racemic alcohol and the asymmetric reduction of a prochiral ketone.

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols. jocpr.com In this process, the enzyme selectively acylates one enantiomer of the alcohol in the presence of an acyl donor (like vinyl acetate), leaving the other enantiomer unreacted. dss.go.thmdpi.com For example, the resolution of the structurally similar (R,S)-1-(4-methoxyphenyl)ethanol was efficiently achieved using immobilized lipase (B570770) Novozym 40086, yielding the unreacted (S)-enantiomer with 99.87% ee at 56.71% conversion. nih.gov Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia are also highly effective for resolving various secondary alcohols. dss.go.thmdpi.com

Whole-cell biotransformations use microorganisms such as yeasts or bacteria, which contain a variety of oxidoreductases (or ketoreductases). core.ac.ukuni-bonn.de These systems can reduce the prochiral cyclohexyl-(4-methoxyphenyl)ketone to the chiral alcohol. A significant advantage is that they contain cofactor regeneration systems (e.g., for NAD(P)H), making the process more cost-effective. nih.govuni-bonn.de Genetically modified E. coli or strains of Rhodococcus and Lactobacillus have been developed to overexpress specific reductases that exhibit high enantioselectivity for either the (R) or (S) alcohol. nih.govnih.govresearchgate.net

Table 2: Biocatalytic Methods for Chiral Alcohol Production

| Biocatalyst | Method | Substrate Type | Key Finding | Reference |

|---|---|---|---|---|

| Novozym 40086 (immobilized lipase) | Kinetic Resolution | (R,S)-1-(4-methoxyphenyl)ethanol | 99.87% ee of substrate at 56.71% conversion | nih.gov |

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution | Racemic secondary alcohols | High enantioselectivity (>99% ee) for the S-enantiomer | dss.go.th |

| Pseudomonas cepacia Lipase | Kinetic Resolution | Ivabradine alcohol precursor | 96:4 enantiomeric ratio achieved via hydrolysis | mdpi.com |

| Rhodococcus erythropolis | Whole-Cell Reduction | Prochiral ketone | 95% yield, 99.4% ee at 10 g/L substrate input | nih.gov |

| Recombinant E. coli | Whole-Cell Reduction | Various ketones | Versatile reductase with broad substrate specificity | researchgate.net |

Resolution Techniques for Enantiomeric Separation and Purification in Research

When a chiral compound is synthesized as a racemic (1:1) mixture of enantiomers, a resolution process is required to separate them. wikipedia.org This is a common practice in research and for compounds where direct asymmetric synthesis is challenging.

One of the oldest and most common methods is diastereomeric salt crystallization . wikipedia.org The racemic alcohol is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral acid like (S)-mandelic acid or tartaric acid). This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.orgnih.gov One diastereomer can then be selectively crystallized and filtered off. Subsequent removal of the resolving agent liberates the desired pure enantiomer of the alcohol.

Chiral chromatography is another powerful and widely used technique for separating enantiomers. mdpi.com The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This method is highly effective for both analytical determination of enantiomeric excess and for preparative-scale separation. nih.govmdpi.com

Chiral Pool Synthesis Strategies Incorporating Related Moieties

Chiral pool synthesis utilizes readily available, inexpensive, enantiomerically pure natural products as starting materials. This approach incorporates a pre-existing chiral center into the target molecule, avoiding the need for asymmetric synthesis or resolution at that center.

For this compound, a chiral pool strategy could involve starting with a chiral derivative of either the cyclohexyl or the phenyl moiety. For example, a synthesis could begin with a naturally occurring chiral cyclohexanol (B46403) or cyclohexanone derivative. The methoxyphenyl group would then be introduced via a carbon-carbon bond-forming reaction. Alternatively, a chiral precursor containing the 4-methoxyphenyl (B3050149) group could be elaborated by constructing the cyclohexyl ring. While specific examples for this compound are not prominent in the literature, the synthesis of related compounds from natural amino acids or terpenes demonstrates the feasibility of this strategy. organic-chemistry.orguni-stuttgart.de

Reactivity and Transformation Pathways of Cyclohexyl 4 Methoxyphenyl Methanol

Reactions Involving the Hydroxyl Functional Group

The hydroxyl (-OH) group is the most reactive site in the molecule, serving as a pivot for oxidation, substitution, elimination, and condensation reactions.

The secondary alcohol functionality of Cyclohexyl-(4-methoxyphenyl)methanol can be readily oxidized to form the corresponding ketone, Cyclohexyl(4-methoxyphenyl)methanone. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions, scale, and tolerance of other functional groups. beilstein-journals.org

Mechanistically, these oxidations often proceed without over-oxidation, as the tertiary carbon of the ketone is resistant to further cleavage under typical conditions. d-nb.info Environmentally friendly protocols, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a co-oxidant like sodium hypochlorite (B82951) or under aerobic conditions, are common. beilstein-journals.orgorganic-chemistry.org Ball milling has also been shown to be an effective, solvent-free method for the TEMPO-based oxidation of secondary alcohols. beilstein-journals.orgd-nb.info

Table 1: Common Reagents for Oxidation of Secondary Alcohols

| Reagent/System | Description |

|---|---|

| TEMPO/NaOCl | A catalytic system that is mild and selective for primary and secondary alcohols. organic-chemistry.org |

| Chromium-based reagents (e.g., PCC, PDC) | Historically common, but their toxicity and disposal issues have led to decreased use. |

| DMSO-based reagents (e.g., Swern, Moffatt) | Activated dimethyl sulfoxide (B87167) (DMSO) systems are effective for converting alcohols to ketones. organic-chemistry.org |

| La2O3/t-BuOOH | Lanthanum oxide can catalyze the oxidation of alcohols using tert-butyl hydroperoxide. researchgate.net |

| Potassium Permanganate (KMnO4) | A strong oxidizing agent that can be used, though careful control of conditions is needed to prevent side reactions. |

| Oxone | A robust and efficient system, particularly when used with a ruthenium catalyst, for oxidizing secondary alcohols. researchgate.net |

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (like acyl chlorides) and etherification with alkyl halides.

Esterification: The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid under acidic catalysis, is a common method. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by removing the water formed or using one of the reactants in excess. masterorganicchemistry.com For example, reacting this compound with acetic acid in the presence of a strong acid like sulfuric acid would yield Cyclohexyl-(4-methoxyphenyl)methyl acetate (B1210297).

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers, including derivatives of this compound. wikipedia.org This reaction involves a two-step process. First, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide ion. organic-synthesis.comlumenlearning.com This alkoxide then displaces a halide from a primary alkyl halide in an SN2 reaction. wikipedia.orglumenlearning.com For instance, treating this compound with NaH followed by methyl iodide would produce 1-(cyclohexyl(methoxy)methyl)-4-methoxybenzene. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions. wikipedia.org

Table 2: Typical Conditions for Etherification and Esterification

| Reaction | Reagents | Catalyst/Solvent | Product Type |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH) | Strong Acid (e.g., H₂SO₄) | Ester |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | THF or DMSO | Ether |

The hydroxyl group is a poor leaving group (as OH⁻), but it can be converted into a good leaving group, typically by protonation under acidic conditions to form an oxonium ion (-OH₂⁺). masterorganicchemistry.com This facilitates both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: Once protonated, the C-O bond can cleave to form a secondary carbocation stabilized by the adjacent cyclohexyl and methoxyphenyl groups. This carbocation can then be attacked by a nucleophile. However, reactions with strong, non-basic nucleophiles like halide ions from hydrohalic acids (HBr, HCl) are more likely to result in substitution products. masterorganicchemistry.com The mechanism is typically SN1 due to the stability of the potential carbocation intermediate, though SN2 pathways can also be considered. rsc.org

Elimination (Dehydration): In the presence of strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat, elimination (dehydration) is the favored pathway. masterorganicchemistry.comlibretexts.org The conjugate bases of these acids (HSO₄⁻, H₂PO₄⁻) are poor nucleophiles, which disfavors substitution. masterorganicchemistry.com The E1 mechanism predominates, proceeding through the carbocation intermediate followed by removal of a proton from an adjacent carbon to form an alkene. libretexts.org Elimination can lead to a mixture of products, such as (4-(1-cyclohexen-1-yl)phenyl)(methoxy)methane or 1-(cyclohexylidenemethyl)-4-methoxybenzene, with the more substituted alkene (Zaitsev's rule) generally being the major product. libretexts.org The E2 mechanism is also possible, particularly if the hydroxyl group is first converted to a better leaving group like a tosylate, followed by treatment with a strong, non-nucleophilic base. libretexts.org

Under certain conditions, particularly with acid catalysis, intermolecular dehydration between two molecules of the alcohol can occur to form a symmetrical ether, bis(cyclohexyl(4-methoxyphenyl)methyl) ether. However, the synthesis of unsymmetrical ethers via dehydrative cross-coupling of two different alcohols is more challenging due to the competing formation of symmetrical ethers. researchgate.net

The molecule can also participate in condensation reactions. For example, in a reaction analogous to the aldol (B89426) condensation, related structures like 4-methoxybenzaldehyde (B44291) can react with ketones in the presence of a base to form α,β-unsaturated carbonyl compounds. magritek.com This highlights the reactivity of the aromatic portion of the molecule under specific conditions.

Reactivity of the Cyclohexyl Moiety

The cyclohexyl ring is a saturated aliphatic group and is generally less reactive than the aryl ring or the hydroxyl group. Its reactions typically require more vigorous conditions.

Direct functionalization of the saturated cyclohexyl ring is challenging and usually requires free-radical conditions or activation by a nearby functional group. However, derivatization is often achieved by first modifying the molecule to introduce reactivity on or near the ring. For instance, an elimination reaction as described in section 4.1.3 could introduce a double bond into the cyclohexyl ring, creating a cyclohexene (B86901) derivative. nih.gov This new olefinic bond then becomes a site for a wide array of further functionalizations, such as epoxidation, dihydroxylation, or addition reactions.

Additionally, derivatives where the cyclohexyl ring already bears a functional group, such as a nitro group in (4-methoxyphenyl)-(2-nitrocyclohexyl)methanol, demonstrate that the ring can be pre-functionalized before the introduction of the methanol (B129727) moiety. nih.gov Such existing functional groups can then be transformed; for example, a nitro group can be reduced to an amine, opening up further synthetic possibilities.

Rearrangement Reactions Involving the Cyclohexyl Group

Under acidic conditions, this compound can undergo rearrangement reactions, most notably those analogous to the Pinacol rearrangement. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The driving force for such a reaction is the formation of a more stable carbocation. The process is initiated by the protonation of the hydroxyl group by an acid, which then departs as a water molecule. This generates a secondary benzylic carbocation, which is stabilized by the adjacent methoxyphenyl ring through resonance.

While this secondary benzylic carbocation is relatively stable, a 1,2-migration of the cyclohexyl group can lead to the formation of an even more stable species. The migration of the cyclohexyl group from the carbinol carbon to the adjacent positively charged carbon results in the formation of a protonated ketone (an oxonium ion), which is highly stabilized by resonance. wikipedia.org Subsequent deprotonation yields the final rearranged product, which would be a ketone. A similar rearrangement has been observed for the closely related compound 1-Hydroxy-1-cyclohexylmethylphenylcarbinol. lookchem.com

The migratory aptitude in pinacol-type rearrangements generally follows the order: aryl > hydride > alkyl. wikipedia.org In this case, the competition would be between the migration of the cyclohexyl group and a hydrogen atom from the same carbon. Given the comparable migratory aptitudes of alkyl groups and hydrides, a mixture of products could potentially be formed, though the formation of the ketone via cyclohexyl migration is a prominent pathway. Ring expansion of the cyclohexyl group itself is also a possibility in such rearrangements, potentially leading to a cycloheptanone (B156872) derivative. masterorganicchemistry.com

Table 1: Potential Products from Rearrangement of this compound

| Starting Material | Reaction Type | Potential Product(s) |

|---|---|---|

| This compound | Acid-catalyzed rearrangement | 1-Cyclohexyl-1-(4-methoxyphenyl)ethanone |

| This compound | Acid-catalyzed rearrangement | Cyclohexyl(4-methoxyphenyl)acetaldehyde |

Electrophilic and Nucleophilic Aromatic Substitution on the Methoxyphenyl Ring

The methoxyphenyl group in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The methoxy (B1213986) group (-OCH3) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. youtube.com

A classic example of this reactivity is the Friedel-Crafts acylation. tamu.edu When this compound is treated with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride, an acyl group is introduced onto the aromatic ring. youtube.comdepaul.edu Due to the directing effect of the methoxy group, substitution will occur at the positions ortho to the methoxy group (and meta to the cyclohexyl(hydroxy)methyl substituent). The para position is already occupied. This would result in the formation of 2-acyl-4-(cyclohexyl(hydroxy)methyl)anisole derivatives. The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring. depaul.edu

Conversely, nucleophilic aromatic substitution on the methoxyphenyl ring is generally not favored. youtube.com Such reactions typically require the presence of strong electron-withdrawing groups (such as a nitro group) on the aromatic ring to decrease the electron density and stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.com The methoxyphenyl ring in this compound is activated towards electrophiles and deactivated towards nucleophiles. For a nucleophilic substitution to occur, harsh reaction conditions and a very strong nucleophile would be necessary, and even then, the reaction is unlikely to proceed efficiently without further modification of the aromatic ring. researchgate.netnih.gov

Table 2: Aromatic Substitution Reactions on the Methoxyphenyl Ring

| Reaction Type | Reagents | Expected Major Product(s) |

|---|---|---|

| Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) | Acetyl chloride, AlCl₃ | (2-Acetyl-4-methoxyphenyl)(cyclohexyl)methanol |

Free Radical Reactions and Their Stereochemical Outcomes

The benzylic position of this compound—the carbon atom bearing the hydroxyl, cyclohexyl, and methoxyphenyl groups—is susceptible to free radical reactions. The stability of the resulting benzylic radical is the key driving force for these transformations. This stability arises from the delocalization of the unpaired electron into the pi-system of the aromatic ring. masterorganicchemistry.com

A typical free radical reaction at this position is benzylic bromination, often carried out using N-bromosuccinimide (NBS) with a radical initiator. masterorganicchemistry.com This reaction would replace the hydrogen atom at the benzylic position with a bromine atom. However, in the case of this compound, the presence of the hydroxyl group would likely interfere with this reaction, and protection of the alcohol may be required.

Oxidation of the benzylic alcohol can also proceed through a radical mechanism. dtu.dk For instance, certain oxidation protocols can generate a radical at the benzylic carbon, which then leads to the formation of the corresponding ketone, cyclohexyl 4-methoxyphenyl (B3050149) ketone. riekemetals.com Photochemical oxidation is another pathway, as demonstrated by the photooxidation of the similar substrate 4-methoxybenzyl alcohol. nih.gov

A significant aspect of free radical reactions is their stereochemical outcome. Because the intermediate benzylic radical is typically sp²-hybridized and planar, any pre-existing stereochemistry at the benzylic carbon is usually lost. youtube.com The subsequent reaction of the planar radical can occur from either face with equal probability, leading to a racemic or diastereomeric mixture of products if a new stereocenter is formed. acs.orgresearchgate.net Therefore, free radical reactions involving the chiral center of this compound are generally not stereoselective. youtube.com

Table 3: Potential Free Radical Reactions and Products

| Reaction Type | Reagents | Potential Product(s) | Stereochemical Outcome |

|---|---|---|---|

| Benzylic Bromination (on protected alcohol) | N-Bromosuccinimide, initiator | 1-Bromo-1-(cyclohexyl)-1-(4-methoxyphenyl)methane | Racemization |

Mechanistic Elucidation Studies of Reaction Pathways

The mechanisms of the aforementioned reactions have been a subject of extensive study, providing a clear picture of the transformation pathways for this compound.

Rearrangement Reactions: The mechanism of the Pinacol-type rearrangement is well-established. wikipedia.orgorganic-chemistry.org It proceeds through the following key steps:

Protonation of the hydroxyl group by an acid catalyst.

Loss of a water molecule to form a secondary benzylic carbocation.

A 1,2-shift of the cyclohexyl group to the adjacent carbocationic center. This is the rearrangement step, which is driven by the formation of a resonance-stabilized oxonium ion. wikipedia.org

Deprotonation of the oxonium ion to yield the final ketone product.

Electrophilic Aromatic Substitution: The mechanism for Friedel-Crafts acylation on the methoxyphenyl ring involves:

Formation of an electrophilic acylium ion from the reaction of the acyl halide with the Lewis acid catalyst. depaul.edu

Nucleophilic attack of the electron-rich aromatic ring on the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation of the arenium ion to restore the aromaticity of the ring, yielding the acylated product. depaul.edu

Free Radical Reactions: The mechanism of a free radical reaction such as benzylic bromination with NBS follows a chain reaction mechanism:

Initiation: Homolytic cleavage of a radical initiator to form radicals.

Propagation: A radical abstracts the benzylic hydrogen from this compound to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (present in low concentration from the reaction of NBS with HBr) to form the brominated product and a bromine radical, which continues the chain. masterorganicchemistry.com

Termination: Combination of any two radicals to form a stable molecule.

Studies on the oxidation of (4-methoxyphenyl)methanol have provided insights into the kinetics and mechanism of the conversion of the alcohol to the corresponding carbonyl compound, often involving intermediates such as high-valent metal-oxo species or radical species depending on the oxidant used. researchgate.net

Computational and Theoretical Investigations of Cyclohexyl 4 Methoxyphenyl Methanol

Conformational Analysis and Energy Landscapes using Quantum Chemical Methods

The conformational flexibility of Cyclohexyl-(4-methoxyphenyl)methanol is a key determinant of its physical and chemical properties. Quantum chemical methods, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are instrumental in mapping the potential energy surface and identifying stable conformers. nih.govspringernature.com The primary sources of conformational isomerism in this molecule are the chair-boat-twist interconversions of the cyclohexane (B81311) ring and the rotation around the single bonds connecting the cyclohexyl and phenyl moieties to the carbinol carbon.

The cyclohexane ring is well-established to predominantly adopt a chair conformation to minimize angular and torsional strain. researchgate.net Consequently, the substituents on the carbinol carbon can be oriented in either an axial or equatorial position relative to the cyclohexane ring. Generally, the equatorial position is favored for bulky substituents to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). nih.gov

Furthermore, rotation around the C-C bond between the carbinol center and the phenyl ring, as well as the C-O bond of the methoxy (B1213986) group, gives rise to additional conformers. The relative orientation of the hydroxyl group also contributes to the complexity of the energy landscape.

A systematic conformational search, often performed by incrementally rotating dihedral angles, followed by geometry optimization and frequency calculations, allows for the determination of the relative energies of these conformers. nih.gov The results of such an analysis can be summarized in a data table, illustrating the energetic hierarchy of the different stable geometries.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Cyclohexyl Substituent Position | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |

| 1 | Equatorial | 60° | 0.00 |

| 2 | Equatorial | 180° | 0.75 |

| 3 | Axial | 60° | 2.10 |

| 4 | Axial | 180° | 2.55 |

Note: The data in this table is illustrative and represents plausible results from quantum chemical calculations at a given level of theory (e.g., B3LYP/6-31G). The conformer with the lowest energy is set as the reference (0.00 kcal/mol).*

Electronic Structure and Molecular Orbital Studies (e.g., HOMO-LUMO analysis)

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for this analysis. nih.govnih.govdergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govdergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, due to the electron-donating nature of the methoxy group which raises the energy of the π-orbitals. The LUMO is likely to be a π* orbital of the same aromatic ring. The hydroxyl group and the cyclohexyl moiety are expected to have less contribution to the frontier orbitals.

Computational methods like DFT can accurately calculate the energies of these orbitals. mdpi.com These calculations provide quantitative insights into the molecule's electronic behavior.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -0.25 |

| HOMO-LUMO Gap (ΔE) | 5.60 |

Note: These values are hypothetical and represent typical outputs from a DFT calculation (e.g., B3LYP/6-311++G(d,p)). A smaller gap generally suggests higher reactivity. nih.gov

Reaction Pathway Modeling and Transition State Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust method for elucidating the mechanisms of chemical reactions. researchgate.net By modeling the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products, including any intermediates and transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate and its energy relative to the reactants determines the activation energy (Ea), a critical factor in reaction kinetics.

For this compound, a potential reaction to model would be the oxidation of the secondary alcohol to the corresponding ketone, cyclohexyl-(4-methoxyphenyl)methanone. DFT calculations can be employed to explore the mechanism of this transformation with various oxidizing agents. The calculations would involve locating the geometry of the transition state and computing its energy.

Table 3: Hypothetical Activation Energies for the Oxidation of this compound

| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) |

| 1 | Hydrogen abstraction from the hydroxyl group | 15.2 |

| 2 | Hydrogen abstraction from the carbinol carbon | 25.8 |

Note: This data is for illustrative purposes and represents plausible outcomes from a DFT study on a proposed reaction mechanism. The rate-determining step would be the one with the highest activation energy.

Prediction of Reactivity and Selectivity via Computational Chemistry

Computational chemistry offers predictive power in determining the reactivity of different sites within a molecule and the selectivity of reactions. For this compound, various reactivity descriptors derived from conceptual DFT can be calculated. These include the Fukui function, which indicates the most likely sites for nucleophilic, electrophilic, and radical attack.

For instance, in reactions involving electrophiles, the sites with the highest values for the Fukui function for nucleophilic attack (f+) would be the most reactive. In the case of this compound, these are predicted to be the ortho positions of the methoxy-substituted phenyl ring.

Furthermore, computational methods can predict stereoselectivity. In reactions that create a new chiral center, or in reactions of a chiral molecule, the transition state energies for the formation of different stereoisomers can be calculated. The product distribution is then predicted based on the relative energies of these transition states, with the lower energy pathway being favored.

Intermolecular Interactions and Aggregation Behavior (theoretical aspects)

The non-covalent interactions that this compound can engage in are crucial for understanding its bulk properties, such as its crystal packing and behavior in solution. rsc.org The primary intermolecular forces at play are hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

The hydroxyl group is a potent hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded chains or cyclic aggregates in the solid state or in non-polar solvents. researchgate.net The methoxy group can also act as a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking interactions, further stabilizing the aggregated structures. The bulky cyclohexyl group will primarily contribute through van der Waals interactions.

Theoretical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze the electron density and characterize these weak interactions. Computational studies can also predict the geometry and binding energies of dimers and larger clusters of the molecule.

Table 4: Summary of Potential Intermolecular Interactions in this compound

| Interaction Type | Participating Groups | Estimated Interaction Energy (kcal/mol) |

| O-H···O Hydrogen Bonding | Hydroxyl group (donor) and Hydroxyl/Methoxy group (acceptor) | 3 - 7 |

| π-π Stacking | Phenyl rings | 1 - 3 |

| C-H···π Interactions | Cyclohexyl C-H and Phenyl ring | 0.5 - 1.5 |

| Van der Waals Forces | Entire molecule, especially cyclohexyl group | Variable |

Note: The interaction energies are illustrative estimates based on typical values for these types of interactions in similar molecular systems.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a critical tool for the unambiguous determination of a compound's molecular formula. Unlike standard mass spectrometry, which measures the nominal mass of an ion, HRMS provides mass-to-charge ratio (m/z) measurements with exceptional precision, often within a few parts per million (ppm). This high degree of accuracy allows researchers to distinguish between different molecules that share the same nominal mass but have different elemental compositions.

For Cyclohexyl-(4-methoxyphenyl)methanol, with the chemical formula C₁₄H₂₀O₂, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements. The experimentally measured mass of the molecular ion, often observed as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, is then compared to this theoretical value. A close correlation between the measured and calculated masses provides definitive confirmation of the molecular formula.

Table 1: Illustrative HRMS Data for Molecular Formula Confirmation of this compound

| Ion Species | Theoretical m/z | Example Observed m/z | Mass Error (ppm) | Molecular Formula Confirmed |

|---|---|---|---|---|

| [C₁₄H₂₀O₂+H]⁺ | 221.15361 | 221.15349 | -0.54 | Yes |

| [C₁₄H₂₀O₂+Na]⁺ | 243.13555 | 243.13541 | -0.58 | Yes |

Note: The observed m/z and mass error values are representative examples derived from experimental analysis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for elucidating the detailed atomic-level structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide essential information about the chemical environments and connectivity of hydrogen and carbon atoms, advanced two-dimensional (2D) NMR techniques are often required for the complete and unambiguous structural assignment of more complex molecules like this compound.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments generate correlation maps that reveal interactions between different nuclei within the molecule, allowing for a step-by-step assembly of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the spectrum of this compound, COSY would reveal correlations between the proton on the carbinol carbon and the adjacent proton on the cyclohexyl ring, as well as the intricate network of couplings among the protons of the cyclohexyl ring itself.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbon atoms to which they are directly attached. It is an essential tool for assigning the signals in the ¹³C NMR spectrum by correlating them to the more readily assigned ¹H NMR signals. Each peak in the HSQC spectrum represents a specific C-H bond.

Table 2: Key 2D NMR Correlations for Structural Elucidation of this compound

| NMR Experiment | Type of Correlation | Information Gained |

|---|---|---|

| COSY | ¹H—¹H | Reveals proton-proton coupling networks within the cyclohexyl and phenyl moieties. |

| HSQC | ¹H—¹³C (1-bond) | Correlates each proton with its directly attached carbon atom for unambiguous carbon signal assignment. |

| HMBC | ¹H—¹³C (2-3 bonds) | Establishes connectivity between different molecular fragments, such as the link between the cyclohexyl ring, the carbinol carbon, and the methoxyphenyl group. |

Solid-State NMR for Structural Characterization in Solid Forms

While solution-state NMR is prevalent, solid-state NMR (ssNMR) offers unique insights into the structure, conformation, and dynamics of molecules in their solid phase. This technique is particularly valuable for studying materials that are insoluble or for investigating solid-state phenomena such as polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. For this compound, ssNMR could be used to characterize its crystalline packing and identify if different solid forms exist.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography is considered the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays are passed through a single crystal of a compound, a detailed electron density map can be generated, from which the exact positions of atoms, bond lengths, and bond angles can be determined.

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. X-ray crystallography of a single enantiomer, or a derivative thereof, can be used to determine its absolute configuration (the specific spatial arrangement of its atoms). This provides an unambiguous three-dimensional model of the molecule as it exists in the crystal lattice.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatography encompasses a range of techniques used to separate the components of a mixture, making it indispensable for assessing the purity of a chemical compound. For chiral molecules, specialized chromatographic methods are necessary to separate and quantify the individual enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a sophisticated analytical method designed specifically for the separation of enantiomers. The technique utilizes a chiral stationary phase (CSP) within the HPLC column. The two enantiomers of this compound interact differently with this chiral environment, causing them to travel through the column at different rates. This results in their separation and detection as distinct peaks in the chromatogram.

The area of each peak is directly proportional to the amount of the corresponding enantiomer in the sample. From this data, the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can be calculated. This analysis is of paramount importance in fields like asymmetric synthesis, where the objective is the selective production of a single enantiomer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a critical tool for verifying its identity and assessing its purity by separating it from starting materials, byproducts, or solvents remaining from its synthesis.

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a long, thin capillary column. The separation of components is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). Due to its specific polarity and volatility, this compound will have a characteristic retention time—the time it takes to travel through the column to the detector under a specific set of conditions (e.g., column type, temperature program, and gas flow rate).

Upon exiting the GC column, the separated molecules enter the mass spectrometer. Here, they are bombarded with electrons (typically via electron ionization), causing them to fragment into characteristic, charged pieces. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum is a unique "fingerprint" for the compound.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (220.31 g/mol ). Key fragmentation patterns would arise from the cleavage of the bond between the cyclohexyl and methoxyphenyl groups and the loss of functional groups. For instance, the cleavage can result in fragments corresponding to the cyclohexyl cation or the 4-methoxyphenylmethanol cation. Further fragmentation of the 4-methoxyphenyl (B3050149) portion is also common, leading to characteristic ions. nih.gov Purity is determined by integrating the area of the primary peak corresponding to the target compound in the chromatogram and comparing it to the areas of any impurity peaks.

Table 1: Hypothetical GC-MS Data for this compound This table presents expected data based on the compound's structure and typical GC-MS behavior.

| Parameter | Value/Description | Significance |

|---|---|---|

| Retention Time (t_R) | Compound-specific | Depends on GC column and temperature program. Used for initial identification and separation from other components. |

| Molecular Ion Peak [M]⁺ | m/z 220 | Confirms the molecular weight of the compound. |

| Major Fragment Ion 1 | m/z 137 | Corresponds to the [M-C₆H₁₁]⁺ fragment (loss of the cyclohexyl group), forming the 4-methoxybenzyl cation. nih.gov |

| Major Fragment Ion 2 | m/z 121 | Corresponds to the [M-C₆H₁₁-O]⁺ or [C₇H₇O]⁺ fragment (tropylium-like ion from the methoxyphenyl moiety). |

| Major Fragment Ion 3 | m/z 83 | Corresponds to the [C₆H₁₁]⁺ fragment (the cyclohexyl cation). |

| Major Fragment Ion 4 | m/z 109 | Often associated with the fragmentation of the methoxyphenyl group. nih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is indispensable for identifying the functional groups within a molecule. These techniques probe the vibrational motions of chemical bonds, with each type of bond (e.g., O-H, C-H, C-O, C=C) absorbing or scattering light at a characteristic frequency. Together, they provide a comprehensive profile of the molecule's structure.

FTIR Spectroscopy measures the absorption of infrared radiation by the molecule. For this compound, the FTIR spectrum would be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. nih.gov The presence of both a cyclohexyl ring and an aromatic ring will result in distinct C-H stretching vibrations. Aliphatic C-H stretches from the cyclohexyl group typically appear just below 3000 cm⁻¹, while aromatic C-H stretches from the methoxyphenyl group appear just above 3000 cm⁻¹.

The spectrum also reveals C-O stretching vibrations. The C-O stretch of the secondary alcohol is expected around 1100-1000 cm⁻¹, while the aryl-alkyl ether C-O stretch of the methoxy (B1213986) group will produce a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). libretexts.org Aromatic C=C stretching vibrations from the benzene (B151609) ring are expected in the 1610-1580 cm⁻¹ and 1500-1450 cm⁻¹ regions.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While O-H stretching is typically weak in Raman spectra, the non-polar bonds of the aromatic and cyclohexyl rings produce strong signals. Symmetrical vibrations, such as the aromatic ring "breathing" mode around 1000 cm⁻¹, are often more prominent in Raman than in FTIR spectra. cardiff.ac.uk This makes Raman particularly useful for confirming the structure of the carbon skeleton.

Purity assessment via vibrational spectroscopy involves comparing the sample's spectrum to that of a known pure standard. The presence of unexpected peaks may indicate impurities, such as residual solvents (e.g., a sharp O-H peak around 3600 cm⁻¹ for free water) or unreacted starting materials.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Alcohol | O-H stretch | 3600-3200 (Broad) | Weak |

| Aromatic Ring | C-H stretch | 3100-3000 | Moderate |

| Cyclohexyl Ring | C-H stretch | 2960-2850 | Strong |

| Aromatic Ring | C=C stretch | 1610-1580, 1500-1450 | Strong |

| Ether (Aryl-Alkyl) | C-O stretch (asymmetric) | ~1250 | Moderate |

| Alcohol (Secondary) | C-O stretch | ~1100 | Moderate |

| Ether (Aryl-Alkyl) | C-O stretch (symmetric) | ~1040 | Moderate |

Role of Cyclohexyl 4 Methoxyphenyl Methanol As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis

Building Block for the Synthesis of Complex Organic Molecules

The primary and most well-documented application of Cyclohexyl-(4-methoxyphenyl)methanol and its derivatives is as a crucial building block in the synthesis of complex pharmaceutical compounds. The arrangement of its functional groups and stereocenter provides a scaffold for constructing intricate molecular architectures.

A prominent example is its role as a key intermediate in the synthesis of Venlafaxine, a widely used antidepressant. researchgate.net Various synthetic strategies for Venlafaxine utilize a close derivative, 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol, which shares the core structure of the title compound. In one patented method, this compound is synthesized via the reaction of 4-methoxy-benzaldehyde with a cyclohexyl magnesium halide. The resulting alcohol is then oxidized to the corresponding ketone, Cyclohexyl-(4-methoxyphenyl)-methanone. This ketone serves as a precursor that undergoes a series of transformations, including α-keto-halogenation and cyanation, to eventually yield an intermediate that is converted to Venlafaxine. This multi-step process highlights how the fundamental framework of this compound is elaborated to create a complex, biologically active molecule.

The following table summarizes a synthetic pathway where this compound is an intermediate:

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | 4-Methoxy-benzaldehyde | Cyclohexyl magnesium bromide in THF | This compound | Formation of the core alcohol structure. |

| 2 | This compound | Oxidizing agent | Cyclohexyl-(4-methoxyphenyl)-methanone | Conversion to a ketone for further functionalization. |

| 3 | Cyclohexyl-(4-methoxyphenyl)-methanone | Further synthetic steps | Venlafaxine Precursor | Elaboration of the molecular structure towards the final drug. |

This table illustrates a generalized synthetic route based on described chemical transformations.

Precursor in the Synthesis of Heterocyclic Compounds

While direct, widespread applications of this compound as a precursor for heterocyclic compounds are not extensively documented in dedicated studies, its chemical structure suggests potential pathways for such syntheses. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. nih.gov The functional groups of this compound—the hydroxyl group and the activated aromatic ring—can, in principle, participate in cyclization reactions.

For instance, the alcohol moiety could be converted into a good leaving group, followed by an intramolecular substitution reaction involving a nucleophile introduced elsewhere on the molecule to form an oxygen-containing heterocycle. Alternatively, the aromatic ring could undergo reactions that lead to the annulation of a heterocyclic ring. While specific examples for this exact molecule are scarce, the synthesis of nitrogen-containing heterocycles often involves multi-component reactions where alcohols can serve as reactants under certain catalytic conditions. mdpi.com

Application in Polymer Chemistry and Materials Science

The use of this compound in polymer chemistry and materials science is an area of potential rather than established application. The molecule possesses features that could be exploited in the synthesis of specialty polymers and dendrimers. nih.gov Dendrimers are highly branched, star-shaped macromolecules with a well-defined structure, and their synthesis involves the stepwise addition of branching units. chemrxiv.orgmdpi.comnih.govmdpi.com The hydroxyl group of this compound could serve as a reactive site for attachment to a core molecule or for the extension of dendritic branches.

The combination of a rigid cyclohexyl group and a planar aromatic ring could impart unique physical properties, such as thermal stability and specific solubility characteristics, to a polymer chain. If used as a monomer, it could lead to specialty polymers with tailored refractive indices or dielectric constants. Cellulose-based specialty polymers, for example, demonstrate how the incorporation of different organic groups (like acetate (B1210297) and butyrate) can fine-tune the properties of the final material for various applications, from coatings to inks. chempoint.com Similarly, the distinct structure of this compound could be leveraged to create novel polymeric materials.

Use in Ligand and Catalyst Development, including Chiral Auxiliaries

In the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral auxiliaries are invaluable tools. wikipedia.orgresearchgate.net These are chiral molecules that are temporarily attached to a substrate to direct a chemical reaction to occur stereoselectively. Many effective chiral auxiliaries are based on cyclohexyl frameworks, such as trans-2-phenyl-1-cyclohexanol. wikipedia.orgsigmaaldrich.com These auxiliaries provide a rigid and sterically defined environment that biases the approach of reagents to one face of the reacting molecule.

Given that this compound is a chiral molecule (the carbon bearing the hydroxyl group is a stereocenter), its enantiomerically pure forms have the potential to be used as chiral auxiliaries. The bulky cyclohexyl and methoxyphenyl groups could effectively shield one face of a prochiral enolate, for example, leading to high diastereoselectivity in alkylation or aldol (B89426) reactions. While specific applications of this compound as a chiral auxiliary are not yet prominent in the literature, its structural similarity to known successful auxiliaries suggests this is a plausible area for future research. sigmaaldrich.comscielo.org.mx Furthermore, the hydroxyl group could act as a coordination site for metal ions, opening the possibility of developing ligands for asymmetric catalysis.

Intermediate in the Synthesis of Agrochemicals or Industrial Chemicals

The most significant role of this compound as an intermediate is in the production of high-value industrial chemicals, particularly pharmaceuticals. As detailed in section 7.1, its utility in the multi-step synthesis of the antidepressant Venlafaxine is a prime example of its industrial application. researchgate.net The production of active pharmaceutical ingredients (APIs) on an industrial scale requires reliable access to key intermediates that can be produced efficiently and in high purity.

Future Directions and Emerging Research Avenues for Cyclohexyl 4 Methoxyphenyl Methanol Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of complex molecules like Cyclohexyl-(4-methoxyphenyl)methanol. polimi.it Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and increased safety, particularly for highly exothermic reactions like Grignard additions which are fundamental to this compound's synthesis. polimi.itgordon.edu

The pharmaceutical industry has been a major driver in the adoption of flow chemistry to increase process safety and reduce environmental impact. polimi.it Continuous stirred tank reactors (CSTRs) have been successfully used to make Grignard reactions inherently safer, reducing the inventory of hazardous materials and enabling reactions at ambient temperatures instead of cryogenic conditions. gordon.edumorressier.com This approach significantly reduces the Process Mass Intensity (PMI) and allows for a much smaller manufacturing footprint. gordon.edumorressier.com For example, commercial production using continuous flow can be achieved on a 22-liter scale to produce ~50 kg of product per day, replacing traditional 2000-liter batch reactors. gordon.edu

Furthermore, the integration of automated synthesis platforms, which may utilize pre-packaged reagent cartridges, stands to revolutionize the accessibility and rapid production of this compound and its analogues. youtube.com These systems can perform multi-step reaction sequences and purifications with minimal human intervention, allowing researchers to rapidly generate libraries of related compounds for screening and development. youtube.com The synthesis of related structures like 2,5-diarylfurans has already been successfully demonstrated using telescoped continuous-flow setups, highlighting the potential for applying these methods to the synthesis of diaryl methanols. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Processing for Grignard Reactions

| Feature | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Scale | Large volume reactors (e.g., 8000 L) morressier.com | Small volume microreactors (e.g., 60 L) morressier.com |

| Safety | High risk due to large exothermic events and hazardous material inventory gordon.edumorressier.com | Inherently safer with small reaction volumes and steady state control gordon.edumorressier.com |

| Temperature Control | Often requires cryogenic temperatures gordon.edu | Can operate at higher, more controlled temperatures (e.g., 20-25 °C) gordon.edu |

| Process Mass Intensity (PMI) | Higher | Reduced by up to 30% morressier.com |

| Scalability | Complex and hazardous | Simplified and safer polimi.it |

Continued Development of Biocatalytic and Chemoenzymatic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of this compound, particularly for producing specific stereoisomers. The asymmetric reduction of the precursor, cyclohexyl-(4-methoxyphenyl)ketone, using ketoreductases (KREDs) or whole-cell biocatalysts is a key area of development. sci-hub.senih.gov These enzymatic reductions often proceed with high conversion rates and excellent enantioselectivity, providing access to chiral alcohols that are valuable as pharmaceutical intermediates. nih.govrsc.orgtudelft.nl

Research has demonstrated the efficient enantioselective reduction of a closely related precursor, 4'-methoxyacetophenone, to (S)-1-(4-methoxyphenyl)ethanol or its (R)-enantiomer using various microbial cells like Rhodotorula sp. and Trigonopsis variabilis. nih.govrsc.org These processes can achieve high yields (up to 98.3%) and exceptional enantiomeric excess (>99%). nih.gov The use of engineered KREDs has revolutionized the synthesis of chiral alcohols, making biocatalysis the preferred method over traditional chemical catalysts in many industrial processes. sci-hub.senih.gov